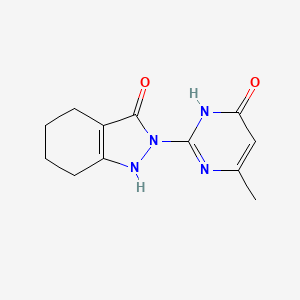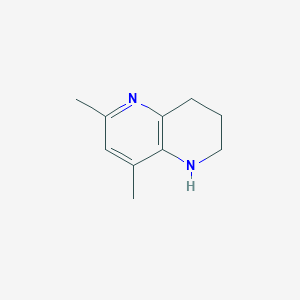![molecular formula C16H11F3N4O2 B2770871 {5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone CAS No. 477847-96-4](/img/structure/B2770871.png)
{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole ring, a trifluoromethoxy group attached to a phenyl ring, and a pyridinyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The presence of the 1,2,3-triazole ring, trifluoromethoxy group, and pyridinyl group suggests that this compound could have interesting electronic properties. The trifluoromethoxy group is a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could affect its solubility and stability .科学的研究の応用
Pharmacophore Design of Kinase Inhibitors
Triazole derivatives, such as “{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone”, are highlighted for their role in the design of selective kinase inhibitors. These compounds are noted for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is crucial for the regulation of proinflammatory cytokines. The specific structural features of these molecules, including the tri- and tetra-substituted imidazole scaffold, facilitate their binding and inhibitory activity towards kinase enzymes, underscoring their potential in therapeutic interventions aimed at inflammatory responses (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Triazole Derivatives in Drug Development
Research on 1H-1,2,3-triazole and related derivatives reveals their significance in the pharmaceutical industry, particularly for their diverse biological activities. These compounds are part of a class of heterocyclic compounds that have been incorporated into new drugs due to their structural variability and pharmacological potentials. Triazoles have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The exploration of triazole derivatives, including those with specific substituents like “this compound”, emphasizes their importance in developing novel therapeutic agents (Ferreira et al., 2013).
Reactivity and Application of Triazole Derivatives
The reactivity of 1,2,4-triazole-3-thione derivatives has been a subject of study, showing high indicators of antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids such as cysteine for their free SH-group structure. The synthesis and pharmacological activity of these derivatives provide new opportunities for their application in medicinal chemistry, demonstrating the broad utility of triazole derivatives in scientific research and drug development (Kaplaushenko, 2019).
将来の方向性
特性
IUPAC Name |
[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c1-10-14(15(24)11-6-8-20-9-7-11)21-22-23(10)12-2-4-13(5-3-12)25-16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVMJPBMDLQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)

![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)





![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)
